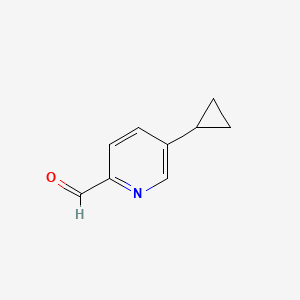

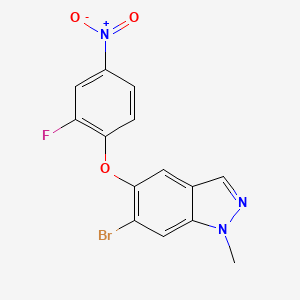

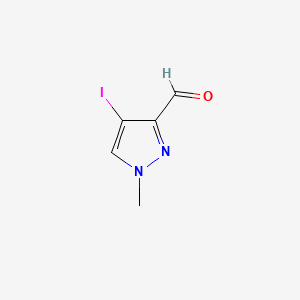

![molecular formula C7H4N2O2S B567117 噻吩并[2,3-d]嘧啶-6-羧酸 CAS No. 1337882-43-5](/img/structure/B567117.png)

噻吩并[2,3-d]嘧啶-6-羧酸

描述

Thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

科学研究应用

Thieno[2,3-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:

作用机制

Target of Action

Thieno[2,3-d]pyrimidine-6-carboxylic acid primarily targets the EZH2 enzyme and the Receptor of Thyroid Stimulating Hormone (TSH) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. The TSH receptor is involved in the regulation of thyroid hormone production.

Mode of Action

The compound interacts with its targets leading to significant changes. As an EZH2 inhibitor , it prevents the enzyme from adding methyl groups to histones, thereby affecting gene expression . As a functional antagonist of the TSH receptor , it reduces the TSH-stimulated adenylate cyclase activity in thyroid membranes .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits de novo purine biosynthesis , specifically at the enzymes 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . It also inhibits the mitochondrial serine hydroxymethyl transferase 2 (SHMT2), which is involved in one-carbon metabolism .

Result of Action

The compound has shown promising results in preclinical studies. It has demonstrated remarkable antitumor activity against certain cancer cell lines and has been shown to reduce the levels of total and free thyroxin in blood .

生化分析

Biochemical Properties

Thieno[2,3-d]pyrimidine-6-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been studied for its inhibitory effects on tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial resistance .

Cellular Effects

The effects of Thieno[2,3-d]pyrimidine-6-carboxylic acid on cells have been studied in the context of cancer. It has been found to inhibit VEGFR-2, a receptor tyrosine kinase that plays a key role in angiogenesis . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit TrmD, which can lead to the inhibition of bacterial growth . In the context of cancer, it inhibits VEGFR-2, which can lead to the inhibition of angiogenesis .

准备方法

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of thieno[2,3-d]pyrimidine-6-carboxylic acid. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, yielding the desired product in 63-71% yields . Another approach uses substituted pyrimidine-4-carboxylic acid derivatives to construct the thiophene ring . Additionally, 2-nitrothiophenes can be used as starting compounds to prepare esters of the target acids by reducing their 1-N-oxides with phosphorus trichloride .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidine-6-carboxylic acid typically involve multi-step synthetic approaches. These methods often require the use of specialized catalysts and reagents to achieve high yields and purity. The Pd-catalyzed carbonylation method mentioned earlier is one such example that has been adapted for industrial-scale production .

化学反应分析

Types of Reactions

Thieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while nucleophilic substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidine derivatives .

相似化合物的比较

Thieno[2,3-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:

Thieno[3,2-d]pyrimidine-4-carboxylic acid: This compound has a different ring fusion pattern and exhibits distinct biological activities.

Pyrimidine-4-carboxylic acid derivatives: These compounds lack the thiophene ring and have different pharmacological properties.

The uniqueness of thieno[2,3-d]pyrimidine-6-carboxylic acid lies in its fused ring system, which imparts unique electronic and steric properties that contribute to its diverse biological activities .

属性

IUPAC Name |

thieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-2-8-3-9-6(4)12-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACJQZHGTLOKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=NC=NC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271079 | |

| Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337882-43-5 | |

| Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives interesting for developing new drugs?

A1: Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives have shown promise as potential antibacterial agents. Specifically, they exhibit an ability to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD) []. This enzyme is crucial for bacterial survival, and targeting it offers a potential avenue for developing new antibiotics.

Q2: How do researchers modify Thieno[2,3-d]pyrimidine-6-carboxylic acid to improve its biological activity?

A2: Researchers explore structure-activity relationships (SAR) by introducing various substituents on the thieno[2,3-d]pyrimidine core. For example, alkylating the sulfur atom at position 2 with aryl/hetaryl chloroacetamides or benzyl chloride leads to derivatives with varying antimicrobial activities []. Additionally, replacing the methylthio group with various amines is another modification strategy [].

Q3: Can you elaborate on the interaction of a specific Thieno[2,3-d]pyrimidine-6-carboxylic acid derivative with its target and its downstream effects?

A3: While the provided abstracts don't detail specific interactions, molecular docking studies on a series of S-alkyl benzimidazole-thienopyrimidines demonstrated a strong affinity for the TrmD enzyme isolated from P. aeruginosa []. Inhibiting TrmD can disrupt bacterial protein synthesis, ultimately leading to bacterial cell death.

Q4: Is there a specific example highlighting the relationship between the structure of a Thieno[2,3-d]pyrimidine-6-carboxylic acid derivative and its antimicrobial activity?

A4: Yes, the compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide displayed the highest antimicrobial activity among a series of tested derivatives. This compound also showed the highest affinity for the TrmD inhibitor binding site in docking studies, suggesting a link between its structure and its ability to inhibit TrmD [].

Q5: Beyond antimicrobial activity, are there other potential applications for Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives being explored?

A5: Yes, research has identified a Thieno[2,3-d]pyrimidine-6-carboxylic acid derivative, specifically [3H]5-amino-2-methylsulfanyl-4-[3-(2-morpholin-4-yl-acetylamino)-phenyl]-thieno[2,3-d]pyrimidine-6-carboxylic acid tert-butylamide (Org 43553), as a potential low-molecular-weight radioligand for the human luteinizing hormone (LH) receptor []. This discovery opens avenues for studying the LH receptor and developing new drugs targeting it for reproductive health applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

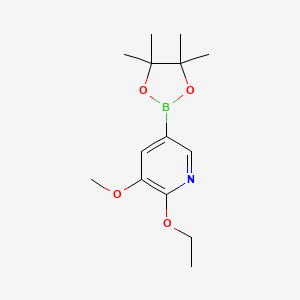

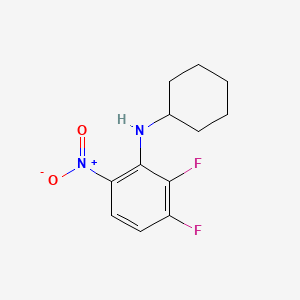

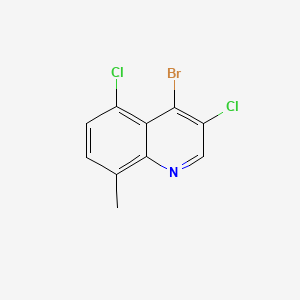

![3-Benzyl-8-chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567050.png)

![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/new.no-structure.jpg)

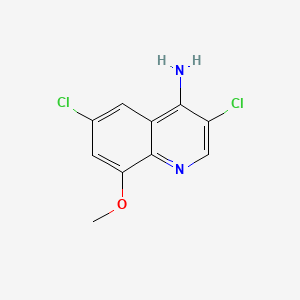

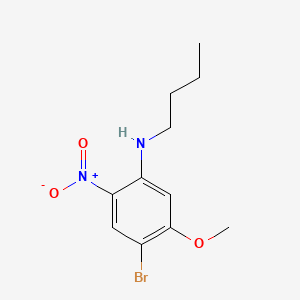

![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)